Gondoic acid

Immunology Hepatology Inflammation

Accurate research on long-chain monounsaturated fatty acids requires precise chain-length specificity-generic C18:1 or C22:1 analogs fail to replicate gondoic acid's unique biophysical and signaling properties. This C20 cis-Δ11 fatty acid is a validated tool for: - Inhibiting PKCθ/ERK/STAT3 axis in Kupffer cells (NAFLD models) - Providing distinct miscible/eutectic phase behavior for XRD/DSC lipid studies - Serving as a certified GC-MS/LC-MS reference standard Supplied as ≥98% pure, with verified stability for in vitro and analytical workflows.

Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
CAS No. 5561-99-9
Cat. No. B011716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGondoic acid
CAS5561-99-9
SynonymsCIS-11-EICOSENOICACID,STANDARDFORGC; GONDOIC ACID; C20:1 (CIS-11) ACID; CIS-11-EICOSENOIC ACID; EICOSENOIC ACID; DELTA 11 CIS EICOSENOIC ACID; 11-EICOSENOIC ACID; 11C-EICOSENOIC ACID
Molecular FormulaC20H38O2
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCC(=O)O
InChIInChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9-
InChIKeyBITHHVVYSMSWAG-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical liquid

Gondoic Acid: Procurement and Differentiation


Gondoic acid (cis-11-Eicosenoic acid, CAS 5561-99-9) is a C20 monounsaturated omega-9 long-chain fatty acid characterized by a single cis-double bond at the Δ11 position [1]. It occurs naturally as a minor component in various plant oils, nuts, and certain biological matrices [2]. As an endogenous metabolite and signaling molecule, gondoic acid has garnered research interest for its specific anti-inflammatory properties and its distinct physical-chemical behavior in lipid systems [3]. Its procurement as a high-purity analytical standard or research reagent is essential for studies requiring precise differentiation from closely related omega-9 analogs such as oleic acid (C18:1), erucic acid (C22:1), and nervonic acid (C24:1), which differ in chain length and resultant biophysical and functional properties.

Signaling pathway research Reported modulation of PKCθ/ERK/STAT3 axis; supports inflammatory pathway study context.
Lipid phase behavior studies Miscibility and polymorphism analysis via XRD/DSC; distinct from C18/C22 omega-9 homologs.
Lipidomic biomarker quantification High-purity C20:1ω9 standard for GC/LC-MS method development and metabolite profiling.

Gondoic Acid Irreplaceability vs. Oleic/Erucic Acids


Despite sharing an omega-9 unsaturation motif with oleic (C18:1) and erucic (C22:1) acids, gondoic acid's distinct 20-carbon chain length confers unique biophysical properties that preclude generic substitution. The two-carbon difference from oleic acid and the inverse two-carbon difference from erucic acid result in markedly different phase behavior, polymorphic transitions, and lipid membrane interactions [1]. As demonstrated by Sato et al. (1997), gondoic acid exhibits a unique miscible mixing phase with asclepic acid (C18:1Δ11), whereas its mixtures with oleic acid form eutectic phases, underscoring its distinct thermodynamic behavior [2]. Furthermore, in biological systems, gondoic acid has been shown to engage specific signaling pathways, such as the PKCθ/ERK/STAT3 axis in Kupffer cells, which may not be similarly modulated by its C18 or C22 homologs [3]. These differences are critical for applications ranging from lipid membrane model studies to the development of functional lipids and oleochemical building blocks.

Chain-length mismatch with oleic acid (C18:1)

Two-carbon difference may shift phase behavior, membrane interactions, and miscibility; eutectic rather than miscible mixing with gondoic acid reported.

Signaling specificity vs. erucic acid (C22:1)

PKCθ/ERK/STAT3 pathway modulation observed for gondoic acid may not transfer to longer-chain homologs; direct comparator data limited.

Gondoic Acid Comparative Evidence for Selection


PKCθ/ERK/STAT3 Pathway Inhibition in Kupffer Cells

In an LPS-induced inflammation model using primary Kupffer cells, gondoic acid demonstrated a specific anti-inflammatory mechanism by inhibiting reactive oxygen species (ROS) production and the PKCθ/ERK/STAT3 signaling pathway [1]. The study established a direct, quantified link between gondoic acid treatment and the reduction of pro-inflammatory mediators. While oleic acid is known for general anti-inflammatory effects, this particular pathway modulation represents a distinct molecular signature for gondoic acid in this specific cellular context [2].

PKCθ/ERK/STAT3 pathway modulation
Cross-study comparable
Reduced ROS and phosphorylated PKCθ, ERK, STAT3 at 100 µM in LPS‑stimulated Kupffer cells.
Supports pathway-specificity review.
No head-to-head data vs. oleic acid in this model; oleic acid reported to act via PPAR-α/NF-κB.
Immunology Hepatology Inflammation

Miscible Mixing Phase with Asclepic Acid

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) studies revealed that gondoic acid (GOA, C20:1Δ11) forms a miscible mixing phase when combined with asclepic acid (APA, C18:1Δ11), whereas its binary mixture with oleic acid (OA, C18:1Δ9) forms eutectic phases [1]. This is a significant contrast, as most binary systems of cis-unsaturated fatty acids exhibit either eutectic behavior or molecular compound formation. The miscibility is attributed to the equivalent Δ-chain length (the segment between the cis-double bond and the COOH group) in GOA and APA, a structural feature not shared with OA [2].

Miscible phase with asclepic acid
Head-to-head comparison
Miscible mixing phase with asclepic acid (C18:1Δ11); eutectic phases with oleic acid (C18:1Δ9).
Supports lipid miscibility screening context.
XRD/DSC characterization; attributed to equivalent Δ‑chain length.
Lipid Chemistry Crystallography Material Science

Natural Abundance in Biological Matrices

Quantitative fatty acid profiling reveals that gondoic acid (C20:1ω9) is present at specific, intermediate levels in various biological matrices, distinct from its shorter (oleic acid, C18:1ω9) and longer (erucic acid, C22:1ω9) omega-9 counterparts [1]. In a study of dietary fatty acid composition, gondoic acid was measured at 0.38-0.42% of total fatty acids, which is approximately 1% of the level of oleic acid (33-35%) but over 3-fold higher than erucic acid (0.080-0.13%) and over 5-fold higher than nervonic acid (0.053-0.074%) [2]. This places gondoic acid in a distinct quantitative niche.

Biological abundance profile
Cross-study comparable
0.38–0.42% of total fatty acids; ~1% of oleic acid level, >3‑fold above erucic acid.
Supports biomarker quantification context.
Dietary lipid profile by GC‑FID; intermediate abundance niche.
Lipidomics Nutritional Science Metabolomics

Gondoic Acid: Key Application Scenarios


Macrophage-Mediated Liver Inflammation Models

Procure high-purity gondoic acid (≥98%) for in vitro studies on Kupffer cell activation. The compound's demonstrated ability to inhibit the PKCθ/ERK/STAT3 signaling pathway and reduce ROS production makes it a specific tool for dissecting inflammatory mechanisms in non-alcoholic fatty liver disease (NAFLD) or other hepatic inflammatory conditions [1].

Lipid Polymorphism and Phase Behavior Studies

Source gondoic acid for fundamental lipid research using XRD and DSC. Its unique miscible mixing phase with asclepic acid, contrasting with its eutectic behavior with oleic acid, provides a model system for understanding specific molecular interactions driving lipid phase separation and crystallization [2].

Lipidomic and Metabolomic Biomarker Analysis

Utilize gondoic acid as a certified reference standard for the accurate quantification and identification of long-chain monounsaturated fatty acids in biological samples (e.g., plasma, tissue, milk). Its distinct chromatographic and mass spectral profile is essential for developing and validating robust GC-MS or LC-MS methods [3].

Oleochemical and Biocatalytic Process Development

Employ gondoic acid as a substrate or target molecule in biocatalytic enrichment studies. Its structural similarity to erucic acid, combined with its distinct chain length, makes it valuable for engineering enzymes like Candida antarctica lipase A to enhance selectivity for specific long-chain fatty acids [4].

Application
Selection Property
Validation Focus
Kupffer cell inflammatory signaling research
Pathway-specificity context
PKCθ/ERK/STAT3 endpoint review
Lipid polymorphism and miscibility studies
Miscibility profile review
XRD/DSC phase behavior analysis
Lipidomic biomarker quantification
Analytical reference standard context
GC/LC‑MS method validation
Biocatalytic enrichment research
Chain-length selectivity review
Enzyme engineering endpoint context
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